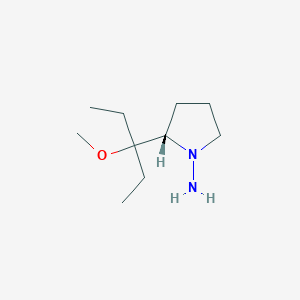

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine

Vue d'ensemble

Description

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine is a chiral amine compound with a pyrrolidine ring substituted at the second position by a 3-methoxypentan-3-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-diamine.

Introduction of the 3-Methoxypentan-3-yl Group: This step involves the alkylation of the pyrrolidine ring at the second position using a 3-methoxypentan-3-yl halide under basic conditions.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

High-pressure reactors: to enhance reaction rates.

Automated chromatographic systems: for efficient chiral resolution.

Continuous flow synthesis: to improve yield and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form secondary or primary amines, depending on the reaction conditions.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Secondary or primary amines.

Substitution: Various N-substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research has focused on its possible antimicrobial and antiviral activities, which could lead to novel treatments for infectious diseases.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating derivatives with specific biological activities. For instance, it can be used to synthesize other pyrrolidine derivatives that exhibit enhanced pharmacological properties.

Neuropharmacology

Studies have suggested that this compound may influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. This modulation could have implications for treating mood disorders such as depression and anxiety.

Material Science

In addition to its applications in biology and medicine, this compound is also explored for its potential use in developing specialty chemicals and materials with unique properties due to its chiral nature and functional groups.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of this compound demonstrated its ability to modulate neurotransmitter levels in animal models. The findings highlighted its potential application in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Mécanisme D'action

The mechanism of action of (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

(2R)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine: The enantiomer of the compound, which may have different biological activities.

(2S)-2-(3-hydroxy-pentan-3-yl)pyrrolidin-1-amine: A similar compound with a hydroxyl group instead of a methoxy group.

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-carboxylic acid: A derivative with a carboxylic acid group.

Uniqueness: (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine is unique due to its specific chiral configuration and the presence of the 3-methoxypentan-3-yl group, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine is a chiral compound featuring a pyrrolidine ring substituted with an amino group and a methoxy-pentan-3-yl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- IUPAC Name : this compound

- Molecular Formula : C10H22N2O

- Molecular Weight : 186.294 g/mol

- CAS Number : 118535-62-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The compound may modulate biochemical pathways, influencing cellular signaling and enzyme activity.

Potential Molecular Targets:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors could lead to significant effects on synaptic transmission.

In Vitro Studies

Recent studies have demonstrated that compounds structurally similar to this compound exhibit various biological activities:

| Compound | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 1 | Inhibition of GSK3 | 12 | |

| Compound 1 | Growth inhibition of T. brucei | 0.26 | |

| Compound 13 | AChE Inhibition | 0.22 |

The above table highlights the effectiveness of related compounds in inhibiting specific biological targets, suggesting that this compound may share similar properties.

Case Studies

A study focusing on a series of pyrrolidine derivatives, including those with similar structures to this compound, revealed promising results in terms of their inhibitory effects on various enzymes:

-

Enzyme Inhibition :

- Compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting potent inhibitory activity.

- A notable compound demonstrated an IC50 value of 0.23 µM against BACE-1, indicating strong potential for therapeutic applications in neurodegenerative diseases.

-

Antiproliferative Effects :

- Compounds from the pyrrolidine series showed significant antiproliferative effects against cancer cell lines, suggesting potential utility in oncology.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is essential for assessing its viability as a therapeutic agent. Key parameters include:

Absorption and Distribution:

Studies indicate that compounds with similar structures can penetrate the blood-brain barrier, which is critical for targeting central nervous system disorders.

Metabolism:

The metabolic pathways involving this compound need further exploration to understand its bioavailability and elimination.

Toxicological Assessment:

While specific toxicity data for this compound is limited, structural analogs have been evaluated for safety profiles, providing insights into potential adverse effects.

Propriétés

IUPAC Name |

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-4-10(5-2,13-3)9-7-6-8-12(9)11/h9H,4-8,11H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKOLJAEDXMVES-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1CCCN1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)([C@@H]1CCCN1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227839 | |

| Record name | (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118535-62-9 | |

| Record name | (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118535-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.